molecular formula C16H12Cl2N2S B2500369 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 954001-59-3

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2500369
CAS No.: 954001-59-3
M. Wt: 335.25
InChI Key: WZXPUQAMFJYKNK-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl triazole-thione
  • 1,3,4-Oxadiazole derivatives containing a pyrazole ring

Uniqueness

2-((3,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific structural features, such as the dichlorobenzylthio moiety and the imidazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPUQAMFJYKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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